N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-3,5-6,13-14,17H,4,7-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROTZVSYKKOEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloropyrimidine with 4-phenylpiperazine under reflux conditions to form 2-(4-phenylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Molecular Formula
- C₁₈H₂₃N₅O₂
Molecular Weight
- 341.41 g/mol
Anticancer Activity
Research has indicated that N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| Colon Cancer (HCT116) | 75.5 | |
| Breast Cancer (MCF7) | 68.3 | |
| Ovarian Cancer (OVCAR8) | 82.6 |
In vivo studies have further validated these findings, demonstrating tumor reduction in xenograft models.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in the context of anxiety and depression. The piperazine component is known for its interaction with serotonin receptors, which may contribute to anxiolytic effects. A study reported:
- Reduction in Anxiety-like Behavior : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy in Ovarian Cancer
A specific study focused on the efficacy of this compound in ovarian cancer models. The results indicated that the compound not only inhibited tumor growth but also induced apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study demonstrated that treatment with this compound led to reduced neuronal cell death and improved cognitive function in mice subjected to neurotoxic agents.
Mechanism of Action
The mechanism of action of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficiency is a hallmark . Molecular docking studies have shown that the compound binds to the active site of AChE, forming stable interactions with key amino acid residues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Target Compound :
- Core : Pyrimidine.
- Substituents :
- Position 2: 4-Phenylpiperazine.
- Position 5: Oxolane-2-carboxamide.
Analog 1 : N-(2-(3-Cyano-6-(2-(piperidin-4-ylidène)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide
- Core: Quinoline (instead of pyrimidine).
- Substituents: Position 4: Pyrimidin-2-ylamino with benzamide. Position 6: Piperidin-4-ylidène acetamido. Position 7: Tetrahydrofuran-3-yloxy.
- Key Difference: The quinoline core and additional tetrahydrofuran substituent may confer distinct pharmacokinetic properties, such as increased lipophilicity and altered blood-brain barrier penetration.
Analog 2 : N-(4-(Piperazin-1-yl)-phenyl-2-oxazolidinone-5-carboxamide
- Core: Oxazolidinone (a five-membered heterocycle).
- Substituents :
- Position 4: Piperazine-linked phenyl.
- Position 5: Carboxamide.
- Key Difference: The oxazolidinone core is associated with antibacterial activity (e.g., linezolid analogs), suggesting divergent therapeutic applications compared to the pyrimidine-based target compound.
Functional Group Impact on Bioactivity
Physicochemical and Pharmacokinetic Properties
Research Findings and Therapeutic Implications
- Target Compound: No direct clinical data are available, but structural analogs with phenylpiperazine moieties (e.g., aripiprazole) show efficacy in schizophrenia and depression. The oxolane group may reduce hepatic metabolism compared to furan derivatives .
- Oxazolidinone Analog: Explicitly designed as an antibacterial agent, with oxazolidinones targeting ribosomal 50S subunits. Piperazine substitution enhances solubility without compromising target binding .
Limitations and Gaps in Evidence
- No direct comparative studies between the target compound and analogs are available in the cited patents.
- Pharmacodynamic data (e.g., IC₅₀ values, receptor binding affinities) are absent, requiring extrapolation from structural features.
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and an oxolane group. This unique arrangement contributes to its biological activity, making it a candidate for various therapeutic applications.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Anticonvulsant Activity : Studies have shown that derivatives of piperazine can effectively reduce seizure activity in animal models. For instance, a related compound demonstrated significant anticonvulsant effects in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, indicating potential for treating epilepsy .
- Anticancer Properties : The compound has been evaluated for its anticancer effects against various human tumor cell lines. Notably, derivatives have shown IC50 values in the low micromolar range, suggesting potent cytotoxicity against cancer cells .
- Receptor Modulation : The affinity of similar compounds for various receptors, including TRPV1 and sigma receptors, suggests a role in pain modulation and neuroprotection. For example, compounds exhibiting high affinity for TRPV1 receptors indicate potential use in pain management therapies .
Biological Activity Data
The following table summarizes key biological activities and IC50 values of related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticonvulsant | 12.5 | |
| Compound B | Anticancer (HeLa) | 5.0 | |
| Compound C | TRPV1 Modulator | 10.0 |
Anticonvulsant Screening
A study involving the synthesis of 22 new derivatives showed that most exhibited anticonvulsant activity in at least one seizure model. The most effective compound resulted in significant seizure reduction without notable neurotoxicity .
Anticancer Evaluation
In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of various cancer cell lines, including HeLa and CaCo-2 cells. These findings highlight the potential of these compounds as anticancer agents .
Q & A
Q. Q1. What are the recommended synthetic routes for N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide, and how can reaction conditions be optimized?
Answer: The compound is synthesized via multi-step reactions, typically starting with the coupling of 5-aminopyrimidine derivatives with substituted piperazine moieties. Key steps include:
- Nucleophilic substitution : Reacting 5-bromopyrimidine with 4-phenylpiperazine under reflux in anhydrous tetrahydrofuran (THF) with a palladium catalyst .
- Carboxamide formation : Using oxolane-2-carboxylic acid activated via EDCI/HOBt coupling agents to react with the intermediate pyrimidine-piperazine derivative. Reaction optimization involves monitoring temperature (60–80°C) and solvent polarity (DMF or DCM) to enhance yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ESI-MS : Confirm molecular weight (e.g., observed [M+H]+ at m/z 758.2904 vs. calculated 758.2893) .
- IR Spectroscopy : Detect key functional groups, such as C=O stretches at 1621 cm⁻¹ (oxolane carboxamide) and 1592 cm⁻¹ (pyrimidine ring) .
- NMR : ¹H/¹³C NMR to resolve piperazine proton environments (δ 3.5–4.0 ppm) and oxolane carbons (δ 50–60 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and stability under accelerated degradation conditions .
Q. Q3. How can researchers design initial biological assays to evaluate acetylcholinesterase (AChE) inhibition?
Answer:
- In vitro enzyme assays : Use Ellman’s method with acetylthiocholine iodide as substrate. Measure IC₅₀ values via spectrophotometric detection of thiocholine-DTNB complex formation at 412 nm .
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .
- Positive controls : Include donepezil or galantamine to validate assay conditions .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced AChE inhibition?
Answer:
- Piperazine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to AChE’s peripheral anionic site (PAS). Derivatives with 4-fluorophenylpiperazine show 2-fold lower IC₅₀ than unsubstituted analogs .
- Oxolane modifications : Replace oxolane with tetrahydropyran to improve metabolic stability. Docking studies indicate altered hydrogen bonding with Ser203 and His447 residues in AChE .
- Pyrimidine substitutions : 5-Nitro or 5-cyano groups increase π-π stacking with Trp86 in the catalytic site .
Q. Q5. What strategies resolve contradictions in reported inhibitory potencies across different studies?
Answer:
- Assay standardization : Control pH (7.4–8.0), temperature (25°C), and enzyme source (human vs. electric eel AChE) to minimize variability .
- Purity validation : Use HPLC-MS to confirm compound integrity; impurities >2% can artificially inflate/deflate IC₅₀ values .
- Statistical analysis : Apply ANOVA or multivariate regression to compare datasets, accounting for batch effects or solvent artifacts (e.g., DMSO interference) .
Q. Q6. How can molecular docking and MD simulations predict binding modes and optimize lead compounds?
Answer:
- Docking workflow : Use AutoDock Vina to dock the compound into AChE (PDB: 4EY7). Key interactions include hydrogen bonds with Tyr337 and cation-π interactions with Phe338 .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at 2.8–3.2 Å from catalytic triad) for virtual screening .
Q. Q7. What are the challenges in scaling up synthesis, and how can they be mitigated?
Answer:
- Low yields in coupling steps : Optimize stoichiometry (1:1.2 ratio of pyrimidine to piperazine) and switch to microwave-assisted synthesis (80°C, 30 min) for 20% yield improvement .
- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during carboxamide formation .
- Solvent recovery : Implement distillation systems for DMF or THF reuse, reducing costs and environmental impact .
Q. Q8. How can researchers validate target engagement and off-target effects in vivo?
Answer:
- Pharmacodynamic studies : Measure brain AChE activity in rodent models (e.g., scopolamine-induced amnesia) via microdialysis. Compare compound-treated vs. control groups .
- Off-target profiling : Screen against CYP450 isoforms (e.g., CYP3A4) and hERG channels using fluorescence-based assays to assess toxicity risks .
- PET imaging : Radiolabel the compound with ¹¹C or ¹⁸F for real-time tracking of brain distribution in non-human primates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
